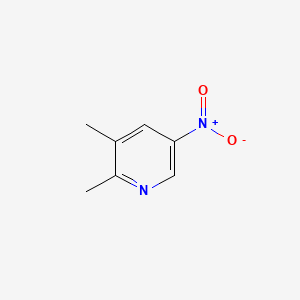

2,3-Dimethyl-5-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-8-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXFFERIUGLCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237585 | |

| Record name | 2,3-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89244-47-3 | |

| Record name | 2,3-Dimethyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89244-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089244473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-5-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62U8E6FKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Alternative Nitrating Agents:research Has Focused on Replacing or Modifying the Classic Mixed Acid System to Create Safer and More Environmentally Friendly Processes. a Notable Example is the Use of Potassium Nitrate Kno₃ in Sulfuric Acid. This Method Has Been Successfully Applied to the Synthesis of Nitropyridine N Oxide Derivatives.patsnap.comgoogle.com

A patented process for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, an analogue, highlights the benefits of using potassium nitrate (B79036). patsnap.comgoogle.com This approach significantly shortens reaction times, eliminates the generation of brown nitrogen oxide fumes, and improves the reaction yield. patsnap.com The reaction involves dissolving the 2,3-lutidine-N-oxide in concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate at controlled temperatures. patsnap.comgoogle.com This "green nitration method" is presented as a viable alternative for industrial production due to its improved safety profile and reduced environmental impact. google.com

The table below compares a traditional nitration method with the improved potassium nitrate method for a related compound, demonstrating the advantages of the latter for industrial application.

| Parameter | Traditional Method (Nitric Acid) | Improved Method (Potassium Nitrate) |

| Starting Material | 2,3-dimethylpyridine-N-oxide | 2,3-dimethylpyridine-N-oxide |

| Nitrating Agent | Concentrated Nitric Acid / Sulfuric Acid | Potassium Nitrate / Sulfuric Acid |

| Reaction Time | 12 hours | 1 hour |

| Yield | 60.1% | 91.1% |

| Purity (HPLC) | 82% | 99% |

| Key Observation | Generation of brown smoke | No hazardous fumes |

| Data derived from a comparative study on the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide. google.comgoogle.com |

Oleum As a Medium:for Certain Substrates, Such As 2,6 Dichloropyridine, Using Oleum Fuming Sulfuric Acid in the Nitration Process Has Been Shown to Improve Reaction Conditions. a Patented Process Demonstrates That Reacting 2,6 Dichloropyridine with Nitric Acid in the Presence of 10 65% Oleum Allows for Lower Molar Ratios of Nitric Acid to Be Used and Reduces the Evolution of Nitrogen Oxides.google.comthis Approach Enhances Productivity and Mitigates Environmental Concerns Associated with Large Scale Operations.google.comwhile This Specific Process is for a Different Analogue, the Principle of Using a Stronger Dehydrating Medium to Improve Efficiency is a Relevant Scale Up Consideration for Nitropyridine Synthesis in General.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding 2,3-dimethyl-5-aminopyridine, a valuable synthetic intermediate. This transformation can be achieved through various reductive methodologies, with catalytic hydrogenation being a prominent method.

Catalytic Hydrogenation to Amino-Pyridine Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. This process typically involves the use of a metal catalyst and a hydrogen source.

A common approach utilizes hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) at room temperature. This method is efficient and generally provides high yields of the corresponding 2,3-dimethyl-5-aminopyridine. acs.org The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

The general reaction is as follows: C7H8N2O2 + 3H2 --(Pd/C)--> C7H9N + 2H2O

Recent advancements have explored the use of bimetallic nanoparticles as catalysts for hydrogenation reactions. For instance, palladium/copper nanoparticles supported on multi-walled carbon nanotubes (PdCu@MWCNT) have shown high catalytic activity in the hydrogenation of various nitroarenes, including nitro-pyridines, to their corresponding primary amines with excellent yields. scispace.com These reactions are often carried out under mild conditions, such as at room temperature in a water/methanol mixture with sodium borohydride (B1222165) as the hydrogen source. scispace.com

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas | Ethanol | Room Temperature | 2,3-Dimethyl-5-aminopyridine | |

| PdCu@MWCNT | Sodium Borohydride | Water/Methanol | Room Temperature | Primary Amines | scispace.com |

Other Reductive Methodologies

Besides catalytic hydrogenation, other reducing agents can be employed to convert this compound to its amino derivative. These methods offer alternatives that may be advantageous depending on the specific laboratory setup or the presence of other functional groups in the molecule.

One such method involves the use of iron powder in the presence of an acid, such as in aqueous acidified ethanol. orgsyn.org This classical method is effective for the reduction of nitro groups on pyridine (B92270) rings. The reaction of 2-amino-5-bromo-3-nitropyridine (B172296) with reduced iron in a mixture of ethanol, water, and hydrochloric acid yields 2,3-diamino-5-bromopyridine. orgsyn.org

Another established method is the use of stannous chloride (SnCl2) in concentrated hydrochloric acid. orgsyn.org This system is a powerful reducing agent for aromatic nitro compounds. For example, it has been used to reduce β-bromo-5-nitropyridine to 5-amino-2-bromopyridine. e-bookshelf.de

| Reducing Agent | Solvent/Acid | Substrate Example | Product Example | Reference |

| Iron (Fe) | Aqueous Acidified Ethanol | 2-amino-3-nitropyridine | 2,3-diaminopyridine | orgsyn.org |

| Tin (Sn) and Hydrochloric Acid | Hydrochloric Acid | 2-amino-3-nitropyridine | 2,3-diaminopyridine | orgsyn.org |

| Stannous Chloride (SnCl2) and Hydrochloric Acid | Hydrochloric Acid | 2-amino-3-nitropyridine | 2,3-diaminopyridine | orgsyn.org |

| Aluminum Nickel Alloy | Sodium Hydroxide Solution | 3-amino-2-nitropyridine | 2,3-diaminopyridine | orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nitro group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

Displacement of the Nitro Group and Other Leaving Groups

The nitro group itself can act as a leaving group in SNAr reactions, particularly when the pyridine ring is activated by other substituents or when strong nucleophiles are used. nih.govresearchgate.net Research has shown that in certain 3-nitropyridine (B142982) systems, the nitro group can be more susceptible to displacement than a halogen substituent at the 5-position. nih.gov

For instance, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate in DMF leads to the selective substitution of the 3-nitro group. nih.gov This highlights the ability of the nitro group to be a viable leaving group in these systems.

In addition to the nitro group, other groups on the pyridine ring can be displaced. For example, in 2-chloro-5-nitropyridine (B43025), the chloride ion is a good leaving group and is readily displaced by various nucleophiles. unilag.edu.ng The reactivity in SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.

Reactivity with Specific Nucleophiles (e.g., Nitrogen-containing Species)

This compound and related nitropyridines exhibit significant reactivity towards nitrogen-containing nucleophiles. These reactions are fundamental in synthesizing various amino-substituted pyridines.

The Chichibabin reaction is a classic example where an alkali-metal amide, such as sodium amide, reacts with pyridine to form 2-aminopyridine. wikipedia.org While this specific reaction applies to the parent pyridine, the underlying principle of nucleophilic attack by an amide ion is relevant.

More broadly, studies on nitropyridines have shown that they react with a range of nitrogen nucleophiles. For example, 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine (B167233) react with aliphatic amines like n-butylamine, pyrrolidine (B122466), and piperidine. unilag.edu.ng The rate of these reactions is dependent on the nucleophilicity of the amine and the solvent used. unilag.edu.ng Kinetic studies of the reactions between 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines like morpholine, piperidine, and pyrrolidine have demonstrated a typical SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

| Nucleophile | Substrate | Product | Reference |

| Thiols | 2-methyl-3-nitropyridines | 3-Thio-substituted pyridines | nih.gov |

| Aliphatic Amines (n-butylamine, pyrrolidine, piperidine) | 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine | N-substituted aminopyridines | unilag.edu.ng |

| Secondary Amines (morpholine, piperidine, pyrrolidine) | 2-methoxy-3-nitropyridine, 2-methoxy-5-nitropyridine | N-substituted aminopyridines | researchgate.net |

Modifications of Alkyl Substituents on the Pyridine Ring

While the primary reactivity of this compound involves the nitro group and the pyridine ring, the methyl groups can also undergo chemical transformations, although this is a less explored area for this specific compound.

In general, alkyl groups on pyridine rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). This would convert the methyl groups of this compound into carboxylic acid groups.

Another potential modification involves the reaction of the methyl groups to form more complex structures. For instance, a general method for synthesizing 3-alkylated/arylated 5-nitropyridines involves a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium (B1175870) acetate. acs.orgresearchgate.net This method allows for the introduction of various substituents at the 3-position of the pyridine ring. acs.org While this is a synthetic route to substituted nitropyridines rather than a direct modification of this compound, it demonstrates a strategy for creating diversity in the alkyl substituents on a nitropyridine core.

Furthermore, a process for producing 2,3,5-collidine (2,3,5-trimethylpyridine) involves the reaction of 3,5-lutidine (3,5-dimethylpyridine) with a lower aliphatic alcohol in the presence of a hydrogenation catalyst at high temperatures. google.com This suggests that under certain conditions, alkylation of the pyridine ring is possible.

| Reaction Type | Reagent | Potential Product from this compound | General Principle Reference |

| Oxidation | Potassium Permanganate | 5-Nitro-2,3-pyridinedicarboxylic acid | |

| Ring Transformation Synthesis | Aldehyde, Ammonium Acetate | Variously substituted 5-nitropyridines | acs.orgresearchgate.net |

| Alkylation | Aliphatic Alcohol, Hydrogenation Catalyst | 2,3,5,6-Tetramethylpyridine (from 2,3,5-collidine) | google.com |

Oxidation of Methyl Groups

The methyl groups of this compound can undergo oxidation to form carboxylic acids. This transformation is typically achieved using strong oxidizing agents. One common method involves the use of potassium permanganate in an aqueous solvent at elevated temperatures. This reaction is a key step in the synthesis of various derivatives, as the resulting carboxylic acid group can be further modified.

For instance, in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, a related compound, 2-chloro-5-methyl-3-nitropyridine (B188117), is oxidized to a carboxylic acid. nih.govmdpi.com This transformation is a critical step, enabling subsequent coupling reactions to build more complex and biologically active molecules. nih.govmdpi.com

Table 1: Oxidation of Methyl Groups in Nitropyridine Derivatives

| Starting Material | Oxidizing Agent | Product | Application of Product |

|---|---|---|---|

| This compound | Potassium Permanganate | 5-Nitro-2,3-pyridinedicarboxylic acid | Synthetic intermediate |

| 2-Chloro-5-methyl-3-nitropyridine | Not specified | 2-Chloro-3-nitro-5-pyridinecarboxylic acid | Synthesis of JAK2 inhibitors |

Synthesis of N-Oxide Derivatives

The synthesis of N-oxide derivatives of pyridines is a common strategy to modify their chemical reactivity and biological activity. For 2,3-dimethylpyridine, the precursor to this compound, N-oxidation can be achieved using hydrogen peroxide in the presence of a catalyst like phosphotungstic acid. chemicalbook.com A typical procedure involves reacting 2,3-dimethylpyridine with 35% hydrogen peroxide at elevated temperatures to produce 2,3-dimethylpyridine-N-oxide in high yield and purity. chemicalbook.com

The resulting 2,3-dimethylpyridine-N-oxide is a key intermediate for synthesizing various substituted pyridine N-oxides. For example, it can be nitrated to produce 2,3-dimethyl-4-nitropyridine-N-oxide, an important intermediate for pharmaceuticals like lansoprazole (B1674482) and rabeprazole. google.comgoogle.compatsnap.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid or potassium nitrate in sulfuric acid. google.comgoogle.compatsnap.com

Another approach for the N-oxidation of nitropyridines involves using a urea-hydrogen peroxide complex. For example, 2-methyl-3-nitropyridines have been successfully oxidized to their corresponding N-oxides in moderate yields using this reagent in the presence of trifluoroacetic anhydride. nih.gov

Table 2: Synthesis of N-Oxide Derivatives

| Starting Material | Reagents | Product | Yield | Purity |

|---|---|---|---|---|

| 2,3-Dimethylpyridine | 35% Hydrogen peroxide, Phosphotungstic acid | 2,3-Dimethylpyridine-N-oxide | 99.8% | 96% |

| 2,3-Dimethylpyridine-N-oxide | Potassium nitrate, Sulfuric acid | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.3% | 99% |

| 2-Methyl-3-nitropyridines | Urea-hydrogen peroxide, Trifluoroacetic anhydride | 2-Methyl-3-nitropyridine-N-oxides | Moderate | Not specified |

Advanced Analytical and Separation Techniques in Research

Chromatographic Method Development

Chromatographic techniques are central to the analysis and purification of 2,3-Dimethyl-5-nitropyridine. The development of robust and efficient methods is essential for achieving high-purity compounds required for subsequent research and development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A specific reverse-phase HPLC method for analyzing this compound utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape for basic compounds like pyridines. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak symmetry. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com Purity confirmation can also be achieved using a standard C18 column with detection at 254 nm. In synthetic processes, HPLC is routinely used to monitor the reaction's progress until the starting material is completely consumed. google.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, 5 µm or C18, 5 µm (150 x 4.6 mm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (25 °C) |

This table presents a representative set of HPLC conditions. Actual parameters may vary based on the specific instrument and analytical goals.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the rapid analysis of this compound, an HPLC method can be transferred to a UPLC system. This involves scaling the method parameters, such as flow rate and gradient time, to the smaller column dimensions. For instance, methods can be adapted for columns with 3 µm particles for faster UPLC applications. sielc.com The primary advantage of UPLC is the significant reduction in run time, often from over 10 minutes to under 2-3 minutes, which dramatically increases sample throughput in quality control and research environments. pharmahealthsciences.netbibliomed.org This efficiency is crucial for high-throughput screening and rapid purity checks during multi-step syntheses.

Table 2: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | Conventional HPLC | Rapid UPLC |

|---|---|---|

| Column | 4.6 x 150 mm, 5 µm particles | 2.1 x 50 mm, 1.7 µm particles |

| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Run Time | 15 - 20 minutes | 2 - 5 minutes |

| Solvent Usage | High | Low (reduced by >80%) |

| Resolution | Good | Excellent |

This table illustrates the typical advantages of transitioning a method from HPLC to UPLC.

Preparative chromatography is employed to isolate larger quantities of a specific compound from a mixture. This is essential for obtaining pure this compound for use as a reference standard or for further synthetic steps. It is also used to isolate and identify unknown impurities that may form during the synthesis.

The analytical HPLC method developed for this compound can be scaled up for preparative purposes. sielc.com This involves using a column with a larger diameter and a higher flow rate to accommodate a greater sample load. The fundamental principle of separation remains the same. Fractions are collected as they elute from the column, and those containing the purified compound are combined. The purity of the isolated material is then confirmed using analytical HPLC. This technique was instrumental in isolating novel degradation products in related pharmaceutical compounds, allowing for their subsequent structural characterization. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the two methyl groups are expected to appear as singlets in the upfield region, typically between δ 2.2 and 2.5 ppm. The protons on the pyridine (B92270) ring are deshielded due to the electron-withdrawing effect of the nitro group and the ring nitrogen, causing them to resonate at lower fields, generally in the range of δ 8.5 to 9.0 ppm.

In the ¹³C NMR spectrum, the carbons of the methyl groups would appear at high field (δ 18–22 ppm). The carbons of the pyridine ring will be observed at lower fields in the aromatic region, with their specific shifts influenced by the positions of the methyl and nitro substituents. The carbon atom attached to the nitro group is typically shifted significantly downfield.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 9.0 | Doublet | H-6 (Pyridine) |

| ¹H | 8.5 - 9.0 | Doublet | H-4 (Pyridine) |

| ¹H | 2.2 - 2.5 | Singlet | C-3 - CH₃ |

| ¹H | 2.2 - 2.5 | Singlet | C-2 - CH₃ |

| ¹³C | 150 - 160 | Singlet | C-2 (Pyridine) |

| ¹³C | 140 - 150 | Singlet | C-5 (Pyridine) |

| ¹³C | 135 - 145 | Singlet | C-6 (Pyridine) |

| ¹³C | 130 - 140 | Singlet | C-3 (Pyridine) |

| ¹³C | 120 - 130 | Singlet | C-4 (Pyridine) |

| ¹³C | 18 - 22 | Singlet | C-3 - C H₃ |

This table provides predicted chemical shift ranges based on typical values for similar structures. Actual values are dependent on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can definitively confirm the presence of the nitro group and the aromatic pyridine ring.

The most characteristic absorption bands for this compound are those associated with the nitro (NO₂) group. A strong asymmetric stretching vibration for the NO₂ group is typically observed around 1520 cm⁻¹. The symmetric stretch appears at a lower frequency. Additionally, the presence of the substituted pyridine ring is confirmed by C-H and C=C stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively) and a characteristic aromatic C–H bending vibration at approximately 830 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100 - 3000 | Medium | Aromatic C-H Stretch (Pyridine ring) |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1600 - 1400 | Medium | Aromatic C=C and C=N Ring Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

This table highlights the principal IR frequencies used to identify the key functional groups in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For the structural elucidation of this compound, Electron Ionization (EI) is a commonly employed mass spectrometry method. wikipedia.org EI is considered a hard ionization technique, meaning it imparts high energy to the molecule, leading to extensive and informative fragmentation that serves as a fingerprint for the compound's structure. wikipedia.org

The molecular formula of this compound is C₇H₈N₂O₂, which corresponds to a molecular weight of approximately 152.15 g/mol . nih.govontosight.ai In a mass spectrum, this would be observed as the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152.

Detailed analysis of the mass spectrum reveals characteristic fragmentation pathways. A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂). smolecule.com This fragmentation involves the cleavage of the C-N bond, resulting in the expulsion of a neutral NO₂ molecule, which has a mass of 46 Da. For this compound, this loss from the molecular ion (m/z 152) would generate a significant fragment ion at m/z 106. This fragment corresponds to the 2,3-dimethylpyridine cation.

The observation of the molecular ion peak and this characteristic neutral loss provides strong evidence for both the molecular weight and the presence of the nitro substituent on the pyridine ring.

Table 1: Mass Spectrometry Data for this compound This table is interactive. You can sort the data by clicking on the headers.

| Ion Type | Description | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | Parent molecule | 152 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-dimethylpyridine |

| 5-nitropyridine-2-carbonyl chloride |

| 2,4-dimethyl-5-nitropyridine |

| 2-nitropyridine |

Biological and Medicinal Chemistry Research Applications of 2,3 Dimethyl 5 Nitropyridine Derivatives

Antimicrobial Activity Studies

Derivatives of 2,3-dimethyl-5-nitropyridine have been investigated for their efficacy against a range of microbial pathogens. The broader class of nitropyridines is known to exhibit notable antimicrobial properties. mdpi.com

Studies have demonstrated that various nitropyridine derivatives show effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, certain pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown good antibacterial activity, particularly against Enterococcus faecalis (Gram-positive) and Acinetobacter baumannii (Gram-negative). Another study highlighted that epoxybenzooxocino[4,3-b]pyridine derivatives, which are 5-nitropyridines, were active against Mycobacterium bovis. nih.gov Similarly, other research on nitropyridine derivatives has confirmed their inhibitory effects on bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comnih.gov One investigation into a series of nicotinic acid benzylidene hydrazides, which included nitropyridine structures, found them to be among the most active compounds against strains like S. aureus, B. subtilis, E. coli, and A. niger. nih.gov

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. A study focusing on nitropyridine derivatives reported that one such compound exhibited an MIC lower than that of standard antibiotics. While specific MIC values for direct derivatives of this compound are not extensively documented in the provided search results, data for related nitropyridine compounds illustrate their potential. For example, a phenolic derivative of (pyridin-2-yl)piperazine showed an MIC value of 62.5 μg/mL against Bacillus subtilis. nih.gov Another study on pyridoxazinone derivatives reported high antibacterial activity against E. faecalis with an MIC of 7.8 μg/mL and against S. aureus with an MIC of 31.2 μg/mL. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Nitropyridine Derivatives

| Derivative Class | Bacterial Strain | MIC (μg/mL) |

| Pyridoxazinone Derivative | Enterococcus faecalis | 7.8 mdpi.com |

| Pyridoxazinone Derivative | Staphylococcus aureus | 31.2 mdpi.com |

| Pyridoxazinone Derivative | Streptococcus agalactiae | 62.5 mdpi.com |

| Phenolic (pyridin-2-yl)piperazine Derivative | Bacillus subtilis | 62.5 nih.gov |

| Phenolic (pyridin-2-yl)piperazine Derivative | Cronobacter krusei | 62.5 nih.gov |

| Epoxybenzooxocino[4,3-b]pyridine Derivative | Mycobacterium bovis 14 | 12.5–50 nih.gov |

Anticancer Potential and Mechanisms

The anticancer properties of nitropyridine derivatives have also been a significant area of research, with studies focusing on their effects on various cancer cell lines and the underlying mechanisms of action.

Derivatives of nitropyridines have been tested on several human cancer cell lines. Research has shown that specific structural modifications to the nitropyridine core can enhance cytotoxicity against breast cancer cells. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine (B18323), have demonstrated high selectivity against certain cancer types. mdpi.com One such derivative was particularly active against MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 6.41 μM, while another was effective against HepG2 liver cancer cells with an IC₅₀ of 7.63 μM. mdpi.com In another study, potent Janus kinase 2 (JAK2) inhibitors derived from 2-Chloro-5-methyl-3-nitropyridine (B188117) showed IC₅₀ values in the range of 8.5–12.2 µM. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Nitropyridine Derivatives

| Derivative Class | Cancer Cell Line | IC₅₀ (μM) |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one | MCF-7 (Breast Cancer) | 6.41 mdpi.com |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one | HepG2 (Liver Cancer) | 7.63 mdpi.com |

| JAK2 Inhibitor from 2-Chloro-5-methyl-3-nitropyridine | - | 8.5–12.2 nih.gov |

| 5-nitropyridin-2-yl derivative | Chymotrypsin (B1334515) inhibition | 8.67 ± 0.1 nih.gov |

| 5-nitropyridin-2-yl derivative | Urease inhibition | 29.21 ± 0.98 nih.gov |

The mechanism behind the anticancer activity of nitropyridine derivatives often involves the induction of apoptosis, or programmed cell death, in cancer cells. Research indicates that these compounds can trigger apoptosis through pathways involving oxidative stress and DNA damage. The nitro group within the molecule can be reduced to form reactive intermediates that may interact with cellular components, leading to cell damage. Specifically, these reactive species can cause an increase in cellular reactive oxygen species (ROS), leading to oxidative stress, which in turn can trigger the mitochondrial apoptosis pathway. nih.gov This process can also involve direct damage to the cancer cells' DNA.

Role as Precursors in Pharmaceutical Synthesis

Beyond their direct biological activities, this compound and its relatives serve as crucial building blocks in the synthesis of more complex organic molecules for pharmaceutical applications. ontosight.ai The reactivity of the nitropyridine structure allows for various chemical transformations, such as the reduction of the nitro group to an amine or nucleophilic substitution reactions.

These compounds are widely used as synthetic intermediates for preparing biologically active molecules. acs.org For instance, 3-alkylated/arylated 5-nitropyridines are precursors for cytokine inhibitors, Wnt β-catenin signaling pathway inhibitors, and HIV integrase inhibitors. acs.org A notable example is the use of commercially available 2-amino-4-methyl-5-nitropyridine (B42881) as a starting material in the efficient synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor. mdpi.comnih.gov Similarly, 2-Chloro-5-methyl-3-nitropyridine has been used to synthesize potent inhibitors of Janus kinase 2 (JAK2). nih.gov

Intermediates for Proton Pump Inhibitors (e.g., Lansoprazole-related Compounds)

This compound and its derivatives are significant in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. rjpbcs.com Notably, they serve as precursors in the manufacturing of lansoprazole (B1674482), a widely used PPI for treating peptic ulcers and gastroesophageal reflux disease (GERD). jocpr.comjocpr.com

The synthesis of lansoprazole is a multi-stage process, and this compound-N-oxide emerges as a meta-nitro impurity during the second stage. jocpr.comjocpr.com The general synthetic approach for these sulfoxide (B87167) molecules involves coupling a substituted chloromethyl pyridine (B92270) with a substituted 2-mercaptobenzimidazole, which is then oxidized to the final product. rjpbcs.com For instance, the synthesis of the lansoprazole intermediate 2-chloromethyl-4-(2,2,2-trifluoroethoxy)-3-methylpyridine hydrochloride often starts with 2,3-dimethylpyridine. This starting material undergoes several chemical transformations, including peroxidation, nitration, substitution, alcoholization, and chloromethylation. google.com

In a specific synthetic route for lansoprazole, 2,3,5-trimethylpyridine (B1346980) is nitrated to form the 4-nitropyridine (B72724) derivative, which is a key intermediate. rjpbcs.com Another method involves the nitration of 2,3-dimethylpyridine to produce 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide, which is then further processed. googleapis.com

Control and Isolation of Impurities in Pharmaceutical Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. researchgate.netglobalresearchonline.net Impurities can originate from various sources, including raw materials, synthetic intermediates, by-products, and degradation products. nih.govresearchgate.net In the context of lansoprazole synthesis, this compound-N-oxide is identified as a "meta-nitro impurity" that forms during the process. jocpr.comjocpr.com

The presence of such impurities can affect the yield and purity of the active pharmaceutical ingredient (API). jocpr.com Research has focused on methods to isolate and remove these impurities. For example, a conventional method for isolating the meta-nitro impurity from the second crop of the lansoprazole nitro stage has been described, which can lead to an improvement in the yield of the desired para-nitro compound. jocpr.com This isolation process involves treating the impure mixture with water, heating, cooling, and filtering to separate the less soluble meta-nitro impurity. jocpr.com The characterization of these isolated impurities is often performed using techniques such as Proton NMR and IR spectroscopy. jocpr.comjocpr.com

The management of impurities is guided by regulatory bodies like the International Conference on Harmonisation (ICH), which sets limits for acceptable levels of impurities in drug substances and products. researchgate.netglobalresearchonline.netnih.gov

Exploration of Other Bioactive Properties

Urease and Chymotrypsin Inhibition

Derivatives of nitropyridine have demonstrated potential as enzyme inhibitors. Specifically, certain 5-aryl/heteroaryl-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives have been synthesized and evaluated for their ability to inhibit chymotrypsin and urease. researchgate.netnih.govresearchgate.net Among these, a compound featuring a 5-nitropyridin-2-yl ring showed notable dual inhibition activity. researchgate.netnih.gov This derivative exhibited an IC50 value of 8.67 ± 0.1 µM against chymotrypsin and 29.21 ± 0.98 µM against urease. nih.govresearchgate.net

Furthermore, 3-nitropyridylpiperazine derivatives have been synthesized and assessed as potential urease inhibitors for treating gastric diseases. nih.govnih.gov The most effective of these compounds displayed IC50 values around 2.0–2.3 µM against jack bean urease, which is significantly lower than the standard urease inhibitor, thiourea (B124793) (IC50 of 23.2 µM). nih.gov Another study reported a series of newly synthesized pyridin-2-ylmorpholine derivatives with potent urease inhibitory activity, with IC50 values ranging from 0.42 to 1.66 µM. lew.ro

Janus Kinase (JAK2) Inhibitor Development

Nitropyridine derivatives have been investigated as potential inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.govmdpi.com A series of potent JAK2 inhibitors were synthesized starting from 2-chloro-5-methyl-3-nitropyridine and the isomeric 2-amino-3-methylpyridine. nih.govmdpi.comresearchgate.net The synthesis involved the oxidation of the starting material to a carboxylic acid, followed by nucleophilic substitution with secondary amines and subsequent coupling with aromatic amines. nih.govmdpi.com The most potent of these synthesized compounds inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.govmdpi.comresearchgate.net

Insecticidal Applications

The insecticidal properties of nitropyridine derivatives have also been an area of research. ontosight.ai A new series of insecticides was synthesized using 2-chloro-5-nitropyridine (B43025) as the starting material. mdpi.com The synthesis involved the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. mdpi.com Two of the most promising derivatives demonstrated activity against M. separata, P. xylostella, and P. litura with a median lethal concentration (LD50) of 4–12 mg/L. mdpi.com

In another study, it was found that a nitro group at the 5-position of the pyridyl ring could be beneficial for insecticidal activity, particularly when the chain between a phenyl ring and the pyridyl ring is −OCH2CH2CH2O–. acs.org The insecticidal activity of some of these compounds against M. separata and Plutella xylostella was found to be comparable to the commercial insecticide Pyridalyl (B1679942). acs.org

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For bioactive derivatives of this compound, SAR studies have provided insights into the features that contribute to their inhibitory and insecticidal effects.

In the context of urease and chymotrypsin inhibition, the presence and position of the nitro group on the pyridine ring are significant. A derivative containing a 5-nitropyridin-2-yl ring demonstrated potent dual inhibition. researchgate.netnih.gov This suggests that the electronic properties conferred by the nitro group at the 5-position are important for binding to the active sites of these enzymes.

For insecticidal activity, the nature of the substituent at the 5-position of the pyridine ring plays a critical role. While both nitro and trifluoromethyl groups are electron-withdrawing, their effects on insecticidal activity can differ significantly. For instance, replacing a trifluoromethyl group with a nitro group at the 5-position of a pyridalyl analog resulted in a considerable drop in activity against Spodoptera litura. acs.org However, for a different series of compounds, a 5-nitro substituent was found to be more effective against M. separata than a 3-nitro substituent. acs.org This highlights the nuanced role of substituent positioning in determining biological activity. The type of linker between the pyridyl and phenyl rings also influences the insecticidal potency. acs.org

Computational Chemistry and Mechanistic Theoretical Studies

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Molecular Orbitals)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,3-dimethyl-5-nitropyridine. nih.gov These methods allow for the detailed analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them are critical descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). researchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity. For nitropyridine derivatives, the presence of the electron-withdrawing nitro group (-NO2) significantly influences the electronic landscape, typically lowering the energy of the LUMO and making the molecule a better electron acceptor. sciforum.net

Theoretical studies on related nitropyridine compounds provide insight into the expected electronic properties of this compound. The analysis of molecular orbitals reveals how electron density is distributed, highlighting the π-system of the pyridine (B92270) ring and the charge-transfer interactions between the nitro group and the aromatic system. mdpi.com

Table 1: Representative Frontier Orbital Energies for Nitropyridine Derivatives from DFT Calculations

| Compound | Method | εHOMO (eV) | εLUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| 3-Nitropyridine (B142982) | B3LYP/6-31G(d) | -7.79 | -2.63 | 5.16 | sciforum.net |

| 4-Nitropyridine (B72724) N-oxide | B3LYP/6-31G(d) | -6.71 | -2.99 | 3.72 | sciforum.net |

| 2-chloro-5-nitropyridine (B43025) | B3LYP/6-311++G(d,p) | -8.019 | -3.738 | 4.281 | researchgate.net |

This table presents data for structurally related compounds to illustrate the typical energy ranges calculated for nitropyridines.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. pitt.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway for a given transformation.

For nitropyridine systems, DFT studies have been used to elucidate the mechanisms of various reactions, including polar Diels-Alder reactions and nucleophilic substitutions. sciforum.netconicet.gov.arscilit.com These investigations analyze whether a reaction proceeds through a concerted, single-step mechanism or a multi-step pathway involving discrete intermediates. researchgate.net For instance, studies on 3-nitropyridine in Diels-Alder reactions have shown that the mechanism can shift from a one-step to a two-step process with the formation of a zwitterionic intermediate, depending on the nature of the reacting diene. researchgate.netconicet.gov.ar

The location and characterization of transition states are central to these mechanistic studies. researchgate.net Computational methods can model the geometry of these high-energy structures, and techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the reactants and products (or intermediates) along the reaction pathway. sciforum.net Such analyses have been applied to understand the nitration of pyridine derivatives and the rearrangement of reaction intermediates, providing insights that are difficult to obtain experimentally. sapub.org

Prediction of Chemical Reactivity and Regioselectivity

Computational models are highly effective at predicting the reactivity and regioselectivity of chemical reactions. DFT-based reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are used to quantify and predict the behavior of molecules. sciforum.net For example, the high electrophilicity index calculated for nitropyridines confirms their character as strong electrophiles, capable of reacting with nucleophiles. sciforum.net

Furthermore, modern approaches combine quantum mechanical descriptors with machine learning algorithms to create powerful predictive models for regioselectivity across a wide range of organic reactions. chemrxiv.orgrsc.orgrsc.org These tools can rapidly screen substrates and predict major reaction products with high accuracy, accelerating the process of reaction discovery and synthesis planning. chemrxiv.orgrsc.org

Molecular Docking and Dynamics Simulations for Biological Interactions

While this compound itself is primarily a synthetic intermediate, its derivatives are often investigated for potential biological activity. ontosight.ai Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, are crucial for exploring these potential biological interactions at a molecular level.

Molecular Docking is a computational technique used to predict the binding mode of a small molecule (a ligand) within the active site of a target protein. d-nb.info This method evaluates numerous possible orientations and conformations of the ligand, scoring them to identify the most stable binding pose. Docking studies have been performed on close analogs of this compound, such as 2-methoxy-4-methyl-5-nitropyridine, to assess their potential as inhibitors of proteins implicated in diseases like bladder cancer. researchgate.net

Molecular Dynamics (MD) Simulations are then used to refine the static picture provided by docking. MD simulations model the movement of every atom in the protein-ligand system over time, providing insights into the stability and dynamics of the complex. researchgate.netnih.gov By analyzing metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, and the Root-Mean-Square Fluctuation (RMSF) of individual residues, researchers can assess how stable the binding is and how the protein's flexibility is affected by the ligand. mdpi.commdpi.com These simulations are essential for validating docking results and understanding the nuanced interactions that govern a molecule's biological activity. mdpi.com

Advanced Materials Science Applications and Photophysical Properties

Nonlinear Optical (NLO) Characteristics of Derivatives

The search for high-performance NLO materials is driven by their applications in laser technology, optical data storage, and telecommunications. Organic materials, such as derivatives of nitropyridines, are promising candidates due to their high NLO efficiencies and the tunability of their molecular structure. A key phenomenon for NLO applications is Second Harmonic Generation (SHG), where light of a specific frequency is converted to light of exactly double that frequency.

A critical requirement for a material to exhibit SHG is a noncentrosymmetric crystal structure. To achieve this, researchers have successfully synthesized a series of noncentrosymmetric cocrystals using 2-amino-5-nitropyridine (B18323) (2A5NP) and various achiral benzenesulfonic acids. acs.orgacs.org These cocrystals are designed to combine the NLO properties of the 2A5NP molecule with the structural-directing influence of the sulfonic acids. acs.org

The SHG efficiency of these materials was measured using the SHEW (second-harmonic generation with evanescent wave) technique with a fundamental wavelength of 1064 nm from a Nd:YAG laser. acs.org The performance of these cocrystals was compared against well-established NLO materials like m-nitroaniline (mNA) and 4-(dimethylamino)-3-acetamidonitrobenzene (DAN). acs.orgacs.org

Notably, the cocrystals of 2A5NP with p-toluenesulfonic acid and p-phenolsulfonic acid demonstrated high SHG efficiencies, comparable to those of mNA and DAN, respectively. acs.org In contrast, cocrystals formed with 2-nitrobenzenesulfonic acid and 3-nitrobenzenesulfonic acid exhibited significantly smaller SHG power, highlighting the critical role of the co-former molecule in the final NLO response. tandfonline.comtandfonline.com Another derivative, 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT), was also synthesized and showed a high crystalline NLO coefficient (d₃₃) of 41 pm V⁻¹ at a 1.06 µm wavelength, as determined by the Maker fringe method. rsc.org

Table 1: SHG Activity of 2-Amino-5-Nitropyridine (2A5NP) Cocrystals

| Cocrystal Components | SHG Efficiency Comparison | Reference |

|---|---|---|

| 2A5NP + p-toluenesulfonic acid | Comparable to m-nitroaniline (mNA) | acs.orgacs.org |

| 2A5NP + p-phenolsulfonic acid | Comparable to DAN | acs.orgacs.org |

| 2A5NP + 2-nitrobenzenesulfonic acid | Smaller than urea | tandfonline.comtandfonline.com |

| 2A5NP + 3-nitrobenzenesulfonic acid | Smaller than urea | tandfonline.comtandfonline.com |

The SHG efficiency of a molecular crystal is not solely dependent on the NLO properties of the individual molecules but is profoundly influenced by their arrangement in the crystal lattice. For a significant macroscopic NLO response, the molecular dipoles must be aligned in a noncentrosymmetric fashion.

For instance, the highly efficient cocrystal of 2A5NP with p-phenolsulfonic acid crystallizes in the acentric space group Pna2₁, where the 2A5NP⁺ cations are arranged in herringbone networks. acs.org The cocrystals with p-toluenesulfonic acid and p-chlorobenzenesulfonic acid are isomorphous, crystallizing in the noncentrosymmetric space group Pc, with the cations and anions forming elongated zigzag and layered arrays. acs.org The cocrystal of 2A5NP and 3-methyl-4-nitrobenzenesulfonic acid belongs to the chiral space group P2₁2₁2₁, featuring alternately stacked cations and anions. acs.org

The reasons for low SHG efficiency in some derivatives have also been linked to their structure. Cocrystals with 2-nitro- and 3-nitrobenzenesulfonic acid, despite having noncentrosymmetric space groups (Pc and P2₁2₁2₁, respectively), exhibit poor SHG response. tandfonline.comtandfonline.com This is attributed to the antiparallel arrangement or unfavorable alignment of the 2A5NP⁺ cations in the crystal lattice, which leads to a cancellation of the molecular hyperpolarizabilities and thus a diminished macroscopic NLO effect. tandfonline.com This underscores that achieving a noncentrosymmetric space group is a necessary, but not sufficient, condition for strong SHG activity; the optimal alignment of NLO-active molecules within that structure is paramount.

Crystal Structure Analysis in Functional Materials

The analysis of crystal structures is fundamental to understanding and designing functional materials. In the context of NLO materials based on nitropyridine derivatives, X-ray diffraction is used to determine the precise three-dimensional arrangement of molecules, including space group, unit cell dimensions, and the nature of intermolecular interactions.

The studies on 2A5NP cocrystals provide a clear example of crystal engineering for functional materials. By selecting different achiral benzenesulfonic acids as co-formers, a variety of noncentrosymmetric crystal structures were achieved. acs.org Both components in these materials typically crystallize in a 1:1 ionic form, 2A5NP⁺·Ar-SO₃⁻. acs.org

The structural analysis reveals how different substituents on the benzenesulfonic acid ring influence the crystal packing. For example, the crystal of 2A5NP with 3-methyl-4-nitrobenzenesulfonic acid adopts a chiral space group (P2₁2₁2₁) where the large anion causes the cations and anions to stack alternately with a significant dihedral angle, forming column-like structures. acs.org Similarly, the cocrystals with p-toluenesulfonic acid and p-chlorobenzenesulfonic acid crystallize in the space group Pc and are isomorphic, indicating that the chloro and methyl groups direct a similar packing arrangement. acs.org

This detailed structural knowledge allows for the establishment of clear structure-property relationships, guiding future efforts to design materials where the molecular components are organized in a crystal lattice that maximizes the desired functional property, such as the SHG response. tandfonline.com

Table 2: Crystallographic Data for Selected 2-Amino-5-Nitropyridine (2A5NP) Cocrystals

| Co-former Acid | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| p-toluenesulfonic acid | Monoclinic | Pc | Alternately stacked zigzag and layer arrays | acs.org |

| p-chlorobenzenesulfonic acid | Monoclinic | Pc | Isomorphic with p-toluenesulfonic acid cocrystal | acs.org |

| p-phenolsulfonic acid | Orthorhombic | Pna2₁ | Herringbone networks of 2A5NP⁺ cations | acs.org |

| 3-methyl-4-nitrobenzenesulfonic acid | Orthorhombic | P2₁2₁2₁ | Alternately stacked columns of cations and anions | acs.org |

| 2-nitrobenzenesulfonic acid | Monoclinic | Pc | Alternately stacked column and layer structures | tandfonline.com |

| 3-nitrobenzenesulfonic acid | Orthorhombic | P2₁2₁2₁ | Alternately stacked columns with a dihedral angle | tandfonline.com |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The core structure of 2,3-Dimethyl-5-nitropyridine is a valuable starting point for creating new, more potent biologically active molecules. ontosight.ai Researchers are actively designing and synthesizing next-generation derivatives to enhance their therapeutic efficacy. This involves strategic chemical modifications to the parent molecule. For instance, the nitro group can be reduced to an amino group, which then serves as a handle for further functionalization. Similarly, the methyl groups can be oxidized to carboxylic acids, opening another avenue for creating diverse derivatives.

A significant area of focus is the development of derivatives with specific biological targets. For example, derivatives of nitropyridines are being investigated for their potential as:

Anticancer agents: Nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to possess high selectivity against certain cancer cell lines. mdpi.comnih.gov

Antiviral compounds: Novel substituted nitropyridine derivatives have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study identified a derivative, compound 7b, with significantly better inhibitory activity against HIV-1 replication than existing drugs like nevirapine (B1678648) (NVP) and delavirdine (B1662856) (DLV). nih.gov

Kinase inhibitors: Derivatives have been synthesized to inhibit enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.govresearchgate.net

Antimicrobial agents: Co-crystals of 2-amino-5-nitropyridine (B18323) have demonstrated enhanced in vitro DNA cleaving and antimicrobial activity against several bacterial strains. mdpi.com

The systematic synthesis and screening of libraries of these derivatives, often guided by computational modeling, are crucial for identifying candidates with improved potency and selectivity. nih.govlabmanager.com This approach accelerates the discovery of new therapeutic agents for a range of diseases.

| Derivative Class | Target/Application | Research Finding | Citation(s) |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer | Showed high selectivity against specific cancer cell lines like MCF-7 and HepG2. | mdpi.comnih.gov |

| Substituted nitropyridines | HIV-1 NNRTIs | Compound 7b (EC50 = 0.056 μM) was more potent than NVP (EC50 = 0.23 μM) and DLV (EC50 = 0.51 μM). | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine (B188117) derivatives | JAK2 Inhibitors | The most potent compounds inhibited JAK2 with IC50 values between 8.5 and 12.2 µM. | nih.govresearchgate.net |

| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids | Anticoagulants | Showed potent and selective inhibition of factor IXa. | nih.gov |

| 3-Nitropyridylpiperazine derivatives | Urease Inhibitors | Derivatives exhibited potent inhibition of urease, with IC50 values as low as 2.0 μM. | mdpi.comnih.gov |

Deeper Elucidation of Complex Biological Mechanisms

A critical aspect of future research is to gain a more profound understanding of the complex biological mechanisms through which this compound and its derivatives exert their effects. The biological activity of nitropyridines is often linked to the nitro group, which can be reduced within cells to form reactive intermediates that interact with various cellular components. However, the precise molecular targets and the exact biochemical pathways involved are often not fully understood and remain an active area of investigation.

Future research will likely employ a range of advanced techniques to unravel these mechanisms:

Tracer Techniques: Using radioactively labeled compounds allows researchers to trace the metabolic fate of the molecule within a biological system, identifying intermediates and final products of biotransformation. snscourseware.org

Isolated Organ and Tissue Cultures: Studying the effects of these compounds on isolated organs, tissues, or cell lines provides a controlled environment to investigate specific biological pathways without the complexity of a whole organism. snscourseware.org

Genomic and Proteomic Approaches: These methods can identify the genes and proteins whose expression or activity is altered by the compound, offering clues about its mechanism of action.

Synthetic Biology Platforms: Reconstructing specific biosynthetic pathways in microbial hosts like yeast can help to identify the function of specific enzymes involved in the compound's metabolism or the synthesis of its derivatives. nih.gov

For example, research on pyridylpiperazine derivatives as urease inhibitors has involved investigating their interactions with the enzyme's active site. nih.gov Understanding these interactions at a molecular level is key to designing more effective and selective inhibitors.

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly moving towards more environmentally friendly manufacturing processes. For the synthesis of this compound and its derivatives, this involves developing sustainable and green protocols that minimize waste, reduce energy consumption, and use less hazardous materials. numberanalytics.comdntb.gov.ua

Several green chemistry approaches are being explored for the synthesis of pyridine (B92270) derivatives:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times (from hours to minutes) and improve product yields compared to conventional heating methods. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single step to form a complex product, which improves atom economy and reduces the number of purification steps. nih.govmdpi.comresearchgate.net This approach has been successfully used to synthesize 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which are precursors to 5-nitropyridines. dntb.gov.uamdpi.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol (B145695) and heterogeneous or biocatalysts that can be easily recovered and reused is a key principle of green chemistry. researchgate.netnih.govijpsonline.com For instance, natural dolomitic limestone has been used as a heterogeneous green catalyst for pyridine synthesis. researchgate.net

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, efficiency, and scalability for the production of chemical intermediates. innospk.com

| Green Synthesis Method | Advantages | Example Application | Citation(s) |

| Microwave-Assisted Synthesis | Shorter reaction times (2-7 min), excellent yields (82-94%), pure products. | Synthesis of novel pyridine derivatives. | nih.govresearchgate.net |

| Multicomponent Reactions | Shortened reaction time, decreased number of steps, improved yields. | Synthesis of unsymmetrical 5-nitro-6-phenylpyridines. | researchgate.net |

| Green Catalysts | Environmentally friendly, reusable, cost-effective. | Use of natural dolomitic limestone as a heterogeneous catalyst. | researchgate.net |

| Ruthenium-catalyzed N-oxidation | High yield (93%), easy catalyst separation, environmentally acceptable. | N-oxidation of 2,3-lutidine. | orientjchem.org |

Exploration of Novel Material Science Applications

Beyond its biological applications, the pyridine nucleus is a valuable component in the field of materials science. numberanalytics.comnumberanalytics.com The unique electronic properties of the pyridine ring make its derivatives, including those related to this compound, suitable for creating advanced materials. mdpi.comnih.govnumberanalytics.com

Emerging research is exploring the use of nitropyridine derivatives in:

Luminescent Materials: A novel copper(I) cluster synthesized with a 5-nitropyridine-2-thiolate ligand has been shown to exhibit emission in the near-infrared (NIR) region. acs.org Such materials have potential applications in optoelectronic devices like OLEDs, sensors, and bioimaging. acs.orgrsc.org

Polymers and Dyes: Pyridine derivatives are used in the synthesis of specialized polymers and dyes. mdpi.comnumberanalytics.comelsevier.com The specific substitutions on the pyridine ring can be tuned to achieve desired colors and material properties.

Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine derivatives useful as ligands in catalysis. mdpi.comnumberanalytics.com

The ability to functionalize the this compound scaffold allows for the tailoring of its properties for specific material science applications, an area that holds significant promise for future development.

Advanced Spectroscopic and In Silico Characterization Integration

The integration of advanced analytical techniques and computational methods is revolutionizing the study of molecules like this compound. These tools provide deep insights into the structure, properties, and interactions of these compounds, guiding the design of new derivatives and the interpretation of their biological activity.

Advanced Spectroscopy: Techniques such as single-crystal X-ray diffraction and FT-IR analysis are used to determine the precise three-dimensional structure of these molecules and their derivatives. acs.org This structural information is fundamental to understanding their chemical reactivity and biological interactions.

In Silico Studies: Computational chemistry offers powerful tools for drug discovery and materials science.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, such as an enzyme or receptor. It has been used to study the binding of diarylpyridine derivatives to HIV-1 reverse transcriptase and pyridylpiperazine derivatives to urease. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the chemical structure of a series of compounds with their biological activity, helping to identify the key structural features required for potency. rsc.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, providing a blueprint for designing new, more active compounds. rsc.org

Density Functional Theory (DFT): DFT calculations are used to characterize the electronic structure and photophysical properties of molecules, as demonstrated in the study of the NIR-emitting Cu(I)-5-nitropyridine-2-thiol cluster. acs.org

These computational approaches, combined with experimental data, create a powerful synergy that accelerates research and development, allowing for a more rational and efficient design of novel compounds based on the this compound scaffold. nih.govmdpi.com

常见问题

Basic Research Questions

Q. What are the key safety protocols for handling 2,3-Dimethyl-5-nitropyridine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear OSHA/EN-compliant safety goggles, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

- Thermal Hazards : Avoid open flames; thermal decomposition releases NOₓ gases. Use SCBA for fire emergencies .

Q. How can researchers optimize the synthesis of this compound for high purity?

- Methodological Answer :

- Reaction Conditions : Use nitration of 2,3-dimethylpyridine with mixed HNO₃/H₂SO₄ at 0–5°C to minimize byproducts. Monitor pH to prevent over-nitration .

- Purification : Recrystallize from ethanol/water (3:1 v/v) or use column chromatography (silica gel, hexane:ethyl acetate 4:1). Confirm purity via HPLC (C18 column, 254 nm) .

- Yield Improvement : Pre-dry substrates with molecular sieves; maintain stoichiometric excess of nitrating agent (1.2:1 molar ratio) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.5 ppm for ¹H; δ 18–22 ppm for ¹³C) and nitro group deshielding effects on pyridine ring protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹).

- Mass Spectrometry : Use EI-MS for molecular ion peak (m/z 168) and fragmentation patterns (e.g., loss of NO₂ group, m/z 122) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electron density maps. Compare Fukui indices (f⁻) to identify electrophilic sites (C-4 position due to nitro group meta-directing effects) .

- Transition State Analysis : Simulate SNAr mechanisms with implicit solvation (e.g., DMSO) to calculate activation energies. Validate with experimental kinetic data (Arrhenius plots) .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, NOESY can distinguish methyl group spatial proximity .

- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to clarify nitro group coupling in ¹H-¹⁵N HMBC spectra .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Q. How to design experiments studying the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition onset (~180°C). Correlate with DSC endotherms for phase transitions .

- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal data. Use Kissinger equation for comparison .

Methodological Notes

- Experimental Design : For kinetic studies, ensure triplicate runs to calculate standard deviations. Use QbD principles to optimize reaction parameters (e.g., DoE for temperature/pH) .

- Data Contradictions : Address spectral inconsistencies by repeating analyses under controlled humidity/temperature. Use hyphenated techniques (e.g., LC-MS) for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。